molecular formula C9H11NO B13176403 Spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carbonitrile

Spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carbonitrile

Cat. No.: B13176403
M. Wt: 149.19 g/mol
InChI Key: BDAMQYANUSNIDV-UHFFFAOYSA-N
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Description

Spiro[bicyclo[410]heptane-2,2’-oxirane]-3’-carbonitrile is a unique organic compound characterized by its spirocyclic structure, which includes a bicycloheptane ring fused with an oxirane ring and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[410]heptane-2,2’-oxirane]-3’-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened and oxidized to form diols or other oxygenated derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles or amides.

Scientific Research Applications

Spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carbonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carbonitrile involves its reactivity towards various nucleophiles and electrophiles. The oxirane ring is particularly reactive, allowing for ring-opening reactions that can lead to the formation of various derivatives. The carbonitrile group can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane]
  • Ethyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate

Uniqueness

Spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the spirocyclic structure with the oxirane and carbonitrile functionalities makes it a versatile compound in various chemical transformations.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

spiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carbonitrile

InChI

InChI=1S/C9H11NO/c10-5-8-9(11-8)3-1-2-6-4-7(6)9/h6-8H,1-4H2

InChI Key

BDAMQYANUSNIDV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2C3(C1)C(O3)C#N

Origin of Product

United States

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